3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Overview
Description
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound features a nitrile group attached to a butane chain, which is further substituted with a 3,4,5-trimethoxyphenyl group. The presence of the trimethoxyphenyl moiety is significant due to its pharmacological relevance in various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile precursors under controlled conditions. One common method includes the use of acrylonitrile, aniline, methanol, and sodium methoxide in a four-neck flask with mechanical stirring. The mixture is heated to reflux, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and alcohols are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is primarily attributed to the trimethoxyphenyl group. This moiety interacts with various molecular targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit critical cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxyphenylacetonitrile
Uniqueness
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological potential compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATQRRPXKXQYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957886 | |
Record name | 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36622-33-0 | |
Record name | 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36622-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxy-alpha-(1-methylethyl)phenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxy-α-(1-methylethyl)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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